Silicic acid
Description
Biogeochemical Cycling in Marine Environments
Oceanic Silicic Acid Input-Output Budgets
The global marine this compound cycle operates through balanced input and output fluxes, with recent studies revising earlier estimates of reservoir sizes and exchange rates. Total oceanic inputs approximate 14.8 ± 2.6 Tmol Si yr⁻¹ , while outputs equal 15.6 ± 2.4 Tmol Si yr⁻¹ , indicating near-steady-state conditions over millennial timescales.
Input Fluxes
- Riverine discharge : Delivers 6.2 ± 1.8 Tmol Si yr⁻¹ via dissolved and particulate phases, with 20%–30% of particulate silicon dissolving in estuaries.
- Submarine groundwater discharge (SGD) : Contributes 2.3 ± 1.1 Tmol Si yr⁻¹ , driven by both terrestrial freshwater seepage and marine recirculation through coastal sediments.
- Aeolian deposition : Supplies 0.9 ± 0.4 Tmol Si yr⁻¹ through atmospheric dust transport, particularly significant in oligotrophic gyres.
- Hydrothermal vents : Release 0.4 ± 0.2 Tmol Si yr⁻¹ from basalt-seawater interactions at mid-ocean ridges.
Output Fluxes
- Biogenic silica burial : Accounts for 10.8 ± 2.0 Tmol Si yr⁻¹ , predominantly in diatomaceous sediments of Southern Ocean and equatorial upwelling zones.
- Authigenic clay formation : Removes 4.8 ± 1.2 Tmol Si yr⁻¹ via reverse weathering reactions in continental margin sediments.
Table 1: Global this compound Budget Components
| Flux Type | Magnitude (Tmol Si yr⁻¹) | Uncertainty (±) |
|---|---|---|
| Riverine input | 6.2 | 1.8 |
| SGD input | 2.3 | 1.1 |
| Aeolian input | 0.9 | 0.4 |
| Hydrothermal input | 0.4 | 0.2 |
| Biogenic silica burial | 10.8 | 2.0 |
| Authigenic clay formation | 4.8 | 1.2 |
The revised residence time of oceanic this compound now stands at 8,000 years , half previous estimates, reflecting enhanced dissolution rates in modern sediment models.
Benthic-Pelagic Coupling in Silicon Fluxes
Benthic processes mediate 30%–40% of total this compound regeneration, with spatial heterogeneity across marine provinces:
Benthic Flux Mechanisms
- Silica dissolution : Releases 1.9 ± 0.7 Tmol Si yr⁻¹ from non-siliceous sediments through porewater advection and bioturbation.
- Sponge contributions : Siliceous sponges on continental shelves produce 6 Tmol Si yr⁻¹ , creating localized silica deposition hotspots.
- Diagenetic reactions : Reverse weathering converts 3.2 ± 1.0 Tmol Si yr⁻¹ into authigenic aluminosilicates, particularly in river deltas with high sediment loads.
Pelagic-benthic coupling intensifies in regions with strong bottom currents, where sediment resuspension increases this compound efflux by 40%–60% compared to stagnant basins. In the Southern Ocean, benthic fluxes replenish 25% of surface this compound depleted by diatom blooms, sustaining high-nutrient, low-chlorophyll conditions.
Diatom-Mediated this compound Assimilation Dynamics
Diatoms dominate biological this compound utilization, accounting for 255 Tmol Si yr⁻¹ of gross production, with assimilation efficiencies varying by species and environmental conditions.
Assimilation Parameters
- Uptake kinetics : Half-saturation constants (Kₛ) range from 1.2–4.5 µM in coastal species versus 0.3–1.8 µM for open-ocean diatoms, reflecting niche adaptation.
- Frustule formation : Diatoms polymerize this compound into amorphous silica at intracellular pH 5–6, requiring 8–12 this compound molecules per silica tetrahedron .
- Carbon export efficiency : Silica frustules increase particulate organic carbon export by 2.4–3.7-fold compared to non-silicified phytoplankton, due to ballasting effects.
Table 2: Diatom this compound Utilization Efficiency
| Diatom Group | This compound Uptake Rate (mmol Si cell⁻¹ day⁻¹) | Frustule Thickness (µm) | Carbon Export Ratio |
|---|---|---|---|
| Thalassiosira spp. | 0.15–0.22 | 0.8–1.2 | 2.8:1 |
| Fragilariopsis spp. | 0.08–0.12 | 0.5–0.7 | 3.5:1 |
| Chaetoceros spp. | 0.25–0.35 | 1.5–2.0 | 2.1:1 |
Environmental controls on assimilation include iron limitation (reduces this compound uptake by 50%–70% under Fe < 0.2 nM) and viral lysis (accelerates silica dissolution by 30% through cell wall degradation).
Structure
2D Structure
Properties
Molecular Formula |
H8O8Si2 |
|---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
silicic acid |
InChI |
InChI=1S/2H4O4Si/c2*1-5(2,3)4/h2*1-4H |
InChI Key |
QZPQZTGNWBSSQP-UHFFFAOYSA-N |
Canonical SMILES |
O[Si](O)(O)O.O[Si](O)(O)O |
Origin of Product |
United States |
Preparation Methods
Non-Aqueous Hydrogenolysis of Benzyloxysilanes
The hydrogenolysis of benzyloxysilanes in organic solvents represents a breakthrough in stabilizing orthosilicic acid (H₄SiO₄) and its oligomers. By reacting tetrakis(benzyloxy)silane (Si(OCH₂C₆H₅)₄) under a hydrogen atmosphere (1 atm) in tetrahydrofuran (THF) or dimethylacetamide (DMAc) with a Pd/C catalyst, researchers achieved selective synthesis of orthothis compound, dithis compound (H₆Si₂O₇), and cyclic oligomers . The choice of solvent proved critical: DMAc stabilized this compound species through hydrogen bonding, preventing uncontrolled condensation into silica gels. For example, hydrogenolysis of tetrakis(benzyloxy)silane in DMAc at room temperature for 2 hours yielded orthothis compound at 0.13 M concentration with 90% selectivity, alongside 8% dithis compound .
This method’s success hinges on suppressing silanol (Si–OH) condensation. Aniline additives (0.042 mmol) were found to modulate reaction acidity, while tetrabutylammonium halides facilitated crystallization via hydrogen-bonded networks. Single-crystal X-ray diffraction confirmed the structure of orthothis compound as hydrogen-bonded dimers in a tetrabutylammonium chloride matrix . The non-aqueous environment circumvents water’s hydrolytic activity, enabling isolation of metastable species that are inaccessible in aqueous syntheses.
Hydrolysis of Alkoxysilanes in Amide Solvents
Controlled hydrolysis of tetraalkoxysilanes in polar aprotic solvents like DMAc or tetramethylurea (TMU) provides a scalable route to high-purity orthothis compound. Hydrolyzing tetraethoxysilane (Si(OCH₂CH₃)₄) with 1 mol% HCl in DMAc at room temperature for 30 minutes yielded orthothis compound at 0.13 M concentration, which increased to 0.44 M when using tetramethoxysilane (Si(OCH₃)₄) . Neutralization with triethylamine minimized secondary condensation, as evidenced by ²⁹Si NMR spectra showing a single peak at δ = −71.9 ppm corresponding to H₄SiO₄ .
Table 1: Hydrolysis Conditions and Yields for Orthothis compound Synthesis
| Alkoxysilane | Solvent | Catalyst | Time (min) | [H₄SiO₄] (M) | Selectivity (%) |
|---|---|---|---|---|---|
| Si(OCH₂CH₃)₄ | DMAc | HCl | 30 | 0.13 | 98 |
| Si(OCH₃)₄ | DMAc | HCl | 30 | 0.44 | 95 |
The solvent’s high dielectric constant (DMAc: ε = 37.8) stabilizes this compound through dipole interactions, while the absence of protic solvents suppresses condensation. This method’s practicality is underscored by its compatibility with functionalization reactions, such as the synthesis of Me₂Si(OAc)-capped oligosiloxanes .
Hydrothermal Synthesis and Polymerization
Hydrothermal methods enable the growth of silica nanoparticles (NPs) from this compound precursors under controlled pH and temperature. At pH 4.5–5.5 and 95°C, this compound undergoes polymerization with a 0.35-hour induction period before rapid nanoparticle growth . The rate of particle formation follows distinct kinetic regimes: proportional to [H⁺]¹.² at pH < 1.8 and [OH⁻]⁰.⁹ at pH > 3.4 . Elevated temperatures (20–90°C) accelerate polymerization but reduce final particle size due to increased nucleation density.
Table 2: Hydrothermal Silica NP Growth Parameters
| pH | Temperature (°C) | Induction Period (h) | Particle Diameter (nm) |
|---|---|---|---|
| 4.5 | 95 | 0.35 | 20–50 |
| 7.75 | 20 | 2.75 | 5–10 |
These NPs exhibit high silanol group density (≥3 Si–OH/nm²), making them suitable for catalytic and biomedical applications . However, maintaining monodisperse distributions requires precise control over this compound feed rates and mixing dynamics.
Ion Exchange Methods for Silica Sol Production
Industrial silica sols are produced via ion exchange of sodium silicate (Na₂SiO₃) using cationic resins, yielding this compound that polymerizes into colloidal particles. The “column method” involves passing sodium silicate through a protonated resin bed, replacing Na⁺ ions with H⁺ to generate H₄SiO₄ . Subsequent heating to 70°C in a semi-batch reactor promotes particle growth via Ostwald ripening, where smaller particles dissolve and reprecipitate onto larger “heel” particles .
Functionalization and Applications
This compound derivatives serve as versatile precursors for advanced materials. Reacting H₄SiO₄ with dimethylsilyl diacetate (Me₂Si(OAc)₂) in DMAc yields functionalized oligosiloxanes like Me₂Si(OAc)-capped linear trisiloxanes (e.g., 10a ) and cyclic tetrasiloxanes (e.g., 11a ) . These compounds are intermediates for polysiloxanes with tailored mechanical and thermal properties. For instance, cyclotrisiloxane 13a undergoes ring-opening polymerization to form high-molecular-weight silicones used in sealants and elastomers .
Chemical Reactions Analysis
Acid-Base Behavior
Silicic acid is a weak acid with two dissociation steps:
Dissociation :
The conjugate base, silicate (), forms complexes with metal ions (e.g., aluminum, zinc) .
Condensation and Polymerization
This compound undergoes stepwise condensation via hydrolysis of Si-O bonds:
Condensation Reaction :
This process is pH-dependent:
-
Alkaline pH : Faster condensation due to deprotonation of hydroxyl groups.
-
Neutral/Acidic pH : Slower condensation, favoring monomeric forms .
Key Stages :
| Stage | Process | Products |
|---|---|---|
| 1 | Polymerization | Dimers, trimers |
| 2 | Particle Growth | Oligomers (e.g., H₆Si₂O₇) |
| 3 | Gelation | Silica gel (SiO₂·xH₂O) |
Kinetic studies show third-order kinetics for trimer formation and first-order kinetics for larger oligomers .
Redox Reactions with Biomolecules
This compound surfaces generate silyloxy radicals (Si-O- ) upon contact with water, enabling redox reactions:
Mechanism :
-
Radical Formation :
-
Hydrogen Transfer :
-
Oxidation :
Up to 95% oxidation of thiol biomolecules (e.g., glutathione) occurs under these conditions .
Interactions with Heavy Metals
This compound reacts with metal cations (e.g., Cu²⁺, Zn²⁺) to form amorphous precipitates:
Example :
Metal-Silicon Ratios :
| Metal | Average Ratio (Metal/Si) |
|---|---|
| Cu²⁺ | 0.75–0.79 |
| Zn²⁺ | 1.71–1.83 |
| These ratios indicate stoichiometric binding . |
Silylation Reactions
Crystalline this compound reacts with alkyltrimethoxysilanes (e.g., PTMS) to form covalent Si-C bonds:
Reaction :
NMR Shifts :
| Reaction Type | New Peaks (δ/ppm) |
|---|---|
| Octylamine Derivative | 19.8, 11.4 |
| Propyltrimethoxysilane Derivative | 249.9, 257.7, 261.7, –65.4 |
| This indicates extensive surface modification . |
Role of Amines in Condensation
Organic amines (e.g., ethylamine) act as promoters by stabilizing intermediates and lowering reaction barriers:
Barrier Reduction :
-
Without Amine : ~61–63 kJ/mol
-
With Amine : ~58–57 kJ/mol
This effect is attributed to proton transfer and stabilization of 5-coordinate Si intermediates .
Key Findings and Implications
-
Environmental Significance : this compound regulates oceanic silicon cycles via interactions with diatoms .
-
Biomedical Applications : Choline-stabilized orthothis compound enhances collagen synthesis and bone health .
-
Industrial Applications : Condensation control is critical in producing silica gel, zeolites, and composite materials .
Data Tables :
| Reaction Type | Key Parameters | Source |
|---|---|---|
| Quartz Hydration | pH < 7, H₄SiO₄ stability | |
| Cu-Si Precipitation | Cu/Si = 0.75–0.79 | |
| Amine-Promoted Condensation | Barrier reduction: ~58 kJ/mol |
Scientific Research Applications
Agricultural Applications
Silicic Acid as a Biostimulant
This compound is increasingly recognized for its role in enhancing plant growth and resilience against environmental stresses. It is not classified as an essential nutrient but acts as a biostimulant, promoting various beneficial effects:
- Enhanced Crop Yield and Quality : Research indicates that this compound can significantly improve crop yields and quality by strengthening plant tissues and enhancing nutrient uptake .
- Abiotic Stress Resistance : this compound-treated plants exhibit improved tolerance to abiotic stresses such as drought and heat .
- Pest and Disease Resistance : The application of this compound has been shown to reduce the incidence of pests and diseases, making crops less attractive to pathogens .
Case Study: Efficacy of this compound in Agriculture
A study evaluated the effects of stabilized monothis compound on rice plants. Results demonstrated that treated plants had increased root development, higher biomass, and improved resistance to fungal infections compared to untreated controls. This highlights the potential of this compound as a sustainable agricultural input.
Medical Applications
This compound in Dermatology
This compound has been explored for its therapeutic benefits in dermatology. A randomized double-blind study assessed its efficacy in treating mild to moderate acne vulgaris. The findings revealed that this compound significantly reduced non-inflamed acne lesions compared to placebo, indicating its potential as a treatment option for acne .
Vascular Health
Research has suggested that this compound supplementation can enhance endothelial function and vascular health. A study involving mice showed that this compound increased the expression of endothelial nitric oxide synthase (eNOS), which is crucial for maintaining vascular integrity during aging . This suggests a promising avenue for using this compound in age-related vascular health interventions.
Industrial Applications
Production of Glass and Ceramics
This compound is a key ingredient in the manufacture of glass and ceramics. Its role as a fundamental silicate enables the production of various silicon-based products, including:
- Soda-Lime-Silica Glass : The most common type of glass used in everyday applications.
- Ceramics : Used in porcelain, stoneware, and earthenware production .
Desiccant Properties
Due to its high affinity for moisture, this compound is widely used as a desiccant in packaging and storage applications. It helps protect sensitive products from moisture damage across several industries, including food, pharmaceuticals, and textiles .
Environmental Applications
Role in Carbon Sequestration
This compound plays a significant role in marine ecosystems, particularly in diatom blooms. A study indicated that this compound limitation can terminate diatom blooms, which are essential for carbon sequestration in ocean waters . This highlights the ecological importance of this compound in regulating marine carbon cycles.
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Agriculture | Biostimulant for crops | Enhanced yield, stress resistance |
| Medicine | Treatment for acne | Reduces non-inflamed lesions |
| Vascular health support | Improves endothelial function | |
| Industry | Glass and ceramics production | Essential component for silicon-based products |
| Desiccant in packaging | Protects against moisture damage | |
| Environmental Science | Diatom bloom regulation | Aids in carbon sequestration |
Mechanism of Action
The mechanism of action of silicic acid involves its condensation and polymerization in aqueous solutions. This compound molecules condense to form polymeric chains, rings, sheets, or three-dimensional networks . In biological systems, this compound is absorbed and transported to target tissues, where it polymerizes into biogenic silica . This process is influenced by biopolymers and functional groups that control the condensation of this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydroxymethylsilanetriol
Hydroxymethylsilanetriol (HOCH₂Si(OH)₃) is a synthetic analog of silicic acid designed for enhanced stability in aqueous solutions. Unlike this compound, which rapidly polymerizes above 2 mM at neutral pH, hydroxymethylsilanetriol remains monomeric due to the methylene group, enabling controlled synthesis of silica structures . Studies in diatoms (Cylindrotheca fusiformis) suggest it mimics this compound during biomineralization, making it valuable for biomimetic material synthesis .
Polymeric this compound
Polymeric this compound consists of condensed monothis compound units (e.g., dithis compound [H₆Si₂O₇] and larger clusters). While monothis compound is bioavailable, polymeric forms are less soluble and precipitate as amorphous silica (SiO₂·nH₂O) . Adsorption studies show GA-type resins preferentially bind polymeric this compound at higher concentrations (10–400 mg/L as Si), though monothis compound dominates at lower concentrations .
Silicate Ions (SiO₄⁴⁻)
Silicates are salts derived from this compound, stable in alkaline conditions. Unlike this compound, silicate ions (e.g., orthosilicate, SiO₄⁴⁻) form crystalline structures in minerals and are less bioavailable to organisms. For example, diatoms cannot directly utilize silicate minerals and rely on dissolved this compound . In water treatment, silicate ions compete with this compound for adsorption on resins but show lower affinity compared to polymeric forms .
Humic Acid
Both enhance plant stress tolerance under salinity, but this compound improves seed vigor by 20–38% in wheat varieties, while humic acid synergistically boosts nutrient uptake .
Comparative Data Tables
Table 1: Key Properties of this compound and Analogous Compounds
Table 2: Agricultural Impact of this compound vs. Humic Acid
Q & A
Q. What frameworks optimize hypothesis testing for this compound interactions?
- Methodological Answer : The PICOT framework (Population, Intervention, Comparison, Outcome, Time) ensures rigor. For example:
- Population : this compound solutions (0.025–0.075 M)
- Intervention : pH modulation (3.5–5.0)
- Comparison : U(VI) extraction with/without this compound
- Outcome : Stability constant (log β)
- Time : 24-hour equilibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
